6-Amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromo, methoxy, and cyanide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-step process:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction is usually carried out in an aqueous medium under reflux conditions to form the pyrano[2,3-c]pyrazole core.
Introduction of the Bromo and Methoxy Groups: The next step involves the introduction of the bromo and methoxy groups through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with 2-bromophenol and 4-methoxybenzyl chloride under basic conditions.
Amination and Cyanation: The final steps involve the introduction of the amino and cyanide groups. Amination can be achieved by treating the intermediate with ammonia or an amine derivative, while cyanation can be carried out using a cyanide source such as potassium cyanide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, to form corresponding oxides or quinones.
Reduction: Reduction reactions can target the bromo and cyanide groups, converting them to corresponding amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the bromo and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various halides are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones and oxides.
Reduction: Reduced derivatives such as amines and hydrocarbons.
Substitution: Substituted derivatives with various functional groups replacing the bromo and methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its diverse functional groups and heterocyclic core make it a candidate for screening against various biological targets, including enzymes, receptors, and cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects. Researchers are exploring its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including catalysis, polymer synthesis, and material science.
Mechanism of Action
The mechanism of action of 6-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-{2-(benzyloxy)-5-bromophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
- 6-Amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
- 6-Amino-4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
Uniqueness
The uniqueness of 6-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide lies in its specific combination of functional groups and its pyrano[2,3-c]pyrazole core. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds. Its potential biological activities and applications in various fields further highlight its uniqueness.
Properties
Molecular Formula |
C22H19BrN4O3 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
6-amino-4-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19BrN4O3/c1-12-19-20(15(10-24)21(25)30-22(19)27-26-12)13-7-8-17(28-2)14(9-13)11-29-18-6-4-3-5-16(18)23/h3-9,20H,11,25H2,1-2H3,(H,26,27) |
InChI Key |
RUHRBGHPAJUVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Br |
Origin of Product |
United States |
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